molecular formula C26H21NO6 B289540 [5-Benzoyl-3-(2,4,6-trimethoxyphenyl)isoxazol-4-yl](phenyl)methanone

[5-Benzoyl-3-(2,4,6-trimethoxyphenyl)isoxazol-4-yl](phenyl)methanone

Cat. No. B289540
M. Wt: 443.4 g/mol
InChI Key: ICVKRPVMCSBPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-Benzoyl-3-(2,4,6-trimethoxyphenyl)isoxazol-4-yl](phenyl)methanone, also known as BTM, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields.

Mechanism of Action

[5-Benzoyl-3-(2,4,6-trimethoxyphenyl)isoxazol-4-yl](phenyl)methanone inhibits the activity of COX-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that [5-Benzoyl-3-(2,4,6-trimethoxyphenyl)isoxazol-4-yl](phenyl)methanone can reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells and inhibit their migration and invasion.

Advantages and Limitations for Lab Experiments

[5-Benzoyl-3-(2,4,6-trimethoxyphenyl)isoxazol-4-yl](phenyl)methanone has several advantages for lab experiments, including its high selectivity and sensitivity for metal ion detection, and its ability to inhibit COX-2 activity without affecting COX-1. However, its solubility in aqueous solutions is limited, and its stability under physiological conditions needs to be further investigated.

Future Directions

Future research on [5-Benzoyl-3-(2,4,6-trimethoxyphenyl)isoxazol-4-yl](phenyl)methanone could focus on its potential applications in imaging and sensing of metal ions in living cells and tissues. It could also be further studied for its anti-inflammatory and anti-cancer properties, including its effects on tumor angiogenesis and metastasis. Additionally, modifications to the structure of [5-Benzoyl-3-(2,4,6-trimethoxyphenyl)isoxazol-4-yl](phenyl)methanone could be explored to improve its solubility and stability under physiological conditions.

Synthesis Methods

[5-Benzoyl-3-(2,4,6-trimethoxyphenyl)isoxazol-4-yl](phenyl)methanone can be synthesized through a multistep process involving the condensation of 2,4,6-trimethoxybenzaldehyde with 5-aminooxazole, followed by the reaction with benzoyl chloride. The final product is obtained after purification and recrystallization.

Scientific Research Applications

[5-Benzoyl-3-(2,4,6-trimethoxyphenyl)isoxazol-4-yl](phenyl)methanone has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. It has also been investigated for its anti-inflammatory and anti-cancer properties. [5-Benzoyl-3-(2,4,6-trimethoxyphenyl)isoxazol-4-yl](phenyl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression.

properties

Molecular Formula

C26H21NO6

Molecular Weight

443.4 g/mol

IUPAC Name

[5-benzoyl-3-(2,4,6-trimethoxyphenyl)-1,2-oxazol-4-yl]-phenylmethanone

InChI

InChI=1S/C26H21NO6/c1-30-18-14-19(31-2)21(20(15-18)32-3)23-22(24(28)16-10-6-4-7-11-16)26(33-27-23)25(29)17-12-8-5-9-13-17/h4-15H,1-3H3

InChI Key

ICVKRPVMCSBPBW-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C(=C1)OC)C2=NOC(=C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C2=NOC(=C2C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4)OC

Origin of Product

United States

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